Home > Products > Screening Compounds P95358 > LL-37 FKR Trifluoroacetate
LL-37 FKR Trifluoroacetate - 913736-94-4

LL-37 FKR Trifluoroacetate

Catalog Number: EVT-6428256
CAS Number: 913736-94-4
Molecular Formula: C120H200F3N37O32
Molecular Weight: 2730.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LL-37 FKR Trifluoroacetate is a synthetic derivative of the human cathelicidin LL-37, an antimicrobial peptide known for its broad-spectrum activity against various pathogens. This compound is characterized by its unique amino acid sequence and structural properties that contribute to its biological functions. LL-37 plays a crucial role in innate immunity, exhibiting not only antimicrobial properties but also immunomodulatory effects.

Source

LL-37 is derived from the cathelicidin family of peptides, which are produced by various cells, including neutrophils and epithelial cells. The peptide is synthesized as a precursor protein that undergoes proteolytic cleavage to yield the active LL-37 form. The trifluoroacetate salt form is often used to enhance the stability and solubility of the peptide in various applications.

Classification

LL-37 falls under the category of antimicrobial peptides (AMPs), which are small, cationic peptides that exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects. It is classified as a host defense peptide due to its role in the immune response.

Synthesis Analysis

Methods

The synthesis of LL-37 FKR Trifluoroacetate typically employs solid-phase peptide synthesis techniques. The most common method involves FastMoc chemistry, where amino acids are sequentially added to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Peptide Synthesis: The peptide is synthesized on an appropriate resin (e.g., Wang resin) using double coupling and deprotection steps.
  2. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and scavengers to yield the free carboxylate at the C-terminus.
  3. Purification: The crude peptide is purified using reversed-phase high-pressure liquid chromatography (HPLC) to achieve high purity (>96%).
  4. Characterization: The molecular mass and purity are confirmed through mass spectrometry and analytical HPLC techniques .
Molecular Structure Analysis

Structure

LL-37 consists of 37 amino acids with a specific sequence that contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes. The structure can adopt a helical conformation in membrane-mimicking environments.

Data:

  • Molecular Weight: Approximately 4.5 kDa.
  • Sequence: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES-OH.
  • Aliphatic Index: 89.46.
  • Net Charge: +9 at physiological pH .
Chemical Reactions Analysis

Reactions

LL-37 exhibits various chemical interactions primarily with microbial membranes. Its mechanism involves disruption of lipid bilayers, leading to cell lysis.

Technical Details:

  1. Membrane Interaction: LL-37 interacts with negatively charged bacterial membranes, causing permeabilization.
  2. Fibril Formation: Under certain conditions, LL-37 can self-assemble into fibrils that enhance its antibacterial activity .
Mechanism of Action

Process

The mechanism by which LL-37 exerts its antimicrobial effects involves several key processes:

  1. Membrane Disruption: LL-37 binds to bacterial membranes and disrupts their integrity through pore formation or carpet-like mechanisms.
  2. Self-Assembly: The peptide can form fibrillar structures that co-localize with bacterial cells, enhancing its ability to disrupt membranes.
  3. Immunomodulation: Beyond direct antimicrobial action, LL-37 also modulates immune responses by attracting immune cells and promoting wound healing .

Data:

  • Minimum Inhibitory Concentration (MIC): Varies depending on the bacterial strain but generally falls within low micromolar concentrations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or lyophilized solid.
  • Solubility: Soluble in water and organic solvents like acetonitrile; stability can be affected by pH and ionic strength.

Chemical Properties

  • Stability: Sensitive to degradation by proteolytic enzymes; thus, modifications like trifluoroacetate salt are used for enhanced stability.
  • Reactivity: Reacts with lipid membranes leading to cell lysis; interacts with various biological molecules influencing immune responses .
Applications

Scientific Uses

LL-37 FKR Trifluoroacetate has several applications in scientific research and medicine:

  1. Antimicrobial Research: Used extensively in studies investigating new antimicrobial agents against resistant pathogens.
  2. Immunology Studies: Explored for its role in modulating immune responses and potential therapeutic uses in inflammatory diseases.
  3. Biotechnology: Investigated for incorporation into biomaterials due to its biocompatibility and bioactivity.

The ongoing research into LL-37 derivatives continues to reveal potential therapeutic applications in treating infections, enhancing wound healing, and developing novel antimicrobial agents .

Mechanisms of Antimicrobial Action

Structural Determinants of Membrane Interaction and Permeabilization

The antimicrobial activity of LL-37 (LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) stems from its cationic (+6 charge at physiological pH) and amphipathic structure, enabling selective interactions with negatively charged bacterial membranes. Key structural features governing this process include:

  • Charge Distribution: The asymmetric distribution of cationic residues (e.g., Arg⁷, Lys¹², Lys¹⁵, Arg¹⁹, Arg²³, Lys²⁵) facilitates electrostatic attraction to anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (CL) in bacterial membranes. This binding initiates peptide accumulation on the membrane surface [1] [10].
  • Hydrophobic Face: Hydrophobic residues (Phe⁶, Phe¹⁷, Ile²⁰, Ile²⁴, Val³²) enable insertion into lipid bilayers. Mutagenesis studies show that substitutions at Ile²⁴ (e.g., I24A) abolish bactericidal activity by disrupting hydrophobic packing and membrane penetration [4].
  • Proteolytic Vulnerability: Bacterial proteases target specific cleavage sites (Arg¹⁹-Ile²⁰, Arg²³-Ile²⁴, Leu³¹-Val³²) to inactivate LL-37. Staphylococcus aureus metalloproteinase aureolysin exploits these sites, enhancing bacterial resistance by degrading the peptide before membrane disruption occurs [1].

LL-37 exhibits lipid-dependent action modes:

  • In membranes rich in unsaturated phospholipids, LL-37 forms transient pores via the "carpet mechanism," causing osmotic collapse.
  • In saturated phospholipids, it induces membrane modulation, forming helical peptide-lipid nanofibers that extract lipid components (Figure 1A) [7].

Table 1: Key Structural Determinants of LL-37 Membrane Interaction

Structural FeatureResidues InvolvedFunctional RoleConsequence of Disruption
Cationic residuesR7, R19, R23, K25, K29Electrostatic binding to anionic membranesLoss of membrane targeting
Hydrophobic coreF6, F17, I20, I24, V32Membrane insertion & permeabilizationAbolished bactericidal activity
Protease cleavage sitesR19-I20, R23-I24, L31-V32Susceptibility to bacterial proteasesPeptide degradation & inactivation

Role of α-Helical Conformation in Bacterial Lysis and Biofilm Disruption

The α-helical conformation is indispensable for LL-37’s bactericidal and anti-biofilm functions. Key mechanisms include:

  • Membrane Thinning and Curvature: Upon binding to lipid bilayers, LL-37 adopts a helix-break-helix structure in membrane-mimetic environments (e.g., DPC micelles). The N-terminal helix (residues 2–9) and C-terminal helix (residues 17–29) align parallel to the membrane surface, inducing lateral expansion and thinning. This disrupts lipid packing, facilitating leakage of cytoplasmic content [5] [7].
  • Supramolecular Fibril Formation: The active core (LL-37₁₇–₂₉) self-assembles into helical fibrils with hydrophobic belts and cationic surfaces. These fibrils co-localize with bacterial cells, enhancing membrane disruption through multivalent interactions (Figure 1B) [4].
  • Biofilm Penetration and Disassembly: Linear LL-37 derivatives like CD4-PP (a cyclized dimer) disrupt Pseudomonas aeruginosa and Escherichia coli biofilms by:
  • Permeabilizing the polysaccharide matrix
  • Degrading amyloid scaffolds (e.g., curli fibers)
  • Preventing new biofilm formation at sub-MIC concentrations (2–8 µM) [3] [6].

Table 2: Functional Impact of α-Helical Conformation in LL-37 and Derivatives

Structural AttributeAntimicrobial EffectBiofilm Activity
Helical amphipathicityMembrane thinning & porationEnhanced matrix penetration
Supramolecular fibrilsBacterial co-localization & lysisAggregation on extracellular polymers
Proteolytic stabilityResistance to biofilm-associated proteasesSustained activity in dense biofilms

Comparative Analysis of Linear vs. Cyclized Derivatives in Membrane Targeting

Engineering cyclized derivatives of LL-37 fragments enhances proteolytic stability and membrane targeting:

  • KR-12 Cyclic Dimers: Backbone-cyclized dimers of KR-12 (residues 18–29) linked via 2–4 amino acid spacers exhibit:
  • 16-fold lower MICs against P. aeruginosa and S. aureus vs. linear KR-12
  • 65% α-helical content in lyso-PG micelles, mimicking bacterial membranes
  • Resistance to trypsin and chymotrypsin due to constrained conformation [6].
  • CD4-PP: A dimeric cyclized derivative of LL-37’s minimal antimicrobial region:
  • Dissolves mature biofilms at 4× lower concentrations than linear LL-37
  • Maintains membrane permeabilization via carpet mechanism
  • Induces LL-37 production in uroepithelial cells, amplifying host defense [3].
  • Charge and Rigidity Trade-offs: While cyclization enhances stability, excessive cationic density (e.g., Q5K/D9K-KR-12 dimer) reduces selectivity by promoting hemolysis. Optimal linkers balance rigidity and hydrophobicity to preserve activity [6].

Table 3: Performance Metrics of Linear LL-37 Fragments vs. Cyclized Derivatives

PeptideMIC (P. aeruginosa)Protease ResistanceAnti-Biofilm Activity
Linear KR-1210 µMLowWeak/none
Cyclic KR-12 dimer (4-res)0.6 µMHighPrevents formation (MIC/2)
Linear LL-371–5 µMModerateDissolves mature biofilms (10 µM)
CD4-PP (cyclized dimer)0.5–2 µMVery highDissolves biofilms (2–4 µM)

Properties

CAS Number

913736-94-4

Product Name

LL-37 FKR Trifluoroacetate

IUPAC Name

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C120H200F3N37O32

Molecular Weight

2730.1 g/mol

InChI

InChI=1S/C118H199N37O30.C2HF3O2/c1-14-64(11)91(152-100(170)74(39-28-50-134-117(128)129)138-98(168)76(42-44-85(122)158)142-109(179)89(62(7)8)150-111(181)92(65(12)15-2)153-101(171)73(38-27-49-133-116(126)127)137-95(165)70(35-22-24-46-119)136-94(164)69(121)55-67-31-18-16-19-32-67)110(180)141-71(36-23-25-47-120)96(166)148-82(58-88(162)163)106(176)146-80(56-68-33-20-17-21-34-68)104(174)144-78(53-60(3)4)103(173)139-72(37-26-48-132-115(124)125)97(167)147-81(57-86(123)159)105(175)145-79(54-61(5)6)107(177)151-90(63(9)10)113(183)155-52-30-41-84(155)108(178)140-75(40-29-51-135-118(130)131)102(172)154-93(66(13)157)112(182)143-77(43-45-87(160)161)99(169)149-83(59-156)114(184)185;3-2(4,5)1(6)7/h16-21,31-34,60-66,69-84,89-93,156-157H,14-15,22-30,35-59,119-121H2,1-13H3,(H2,122,158)(H2,123,159)(H,136,164)(H,137,165)(H,138,168)(H,139,173)(H,140,178)(H,141,180)(H,142,179)(H,143,182)(H,144,174)(H,145,175)(H,146,176)(H,147,167)(H,148,166)(H,149,169)(H,150,181)(H,151,177)(H,152,170)(H,153,171)(H,154,172)(H,160,161)(H,162,163)(H,184,185)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135);(H,6,7)/t64-,65-,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-,90-,91-,92-,93-;/m0./s1

InChI Key

JKWKAADDONVQHC-ALWYYDKPSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.